In Vivo Tumor Growth Inhibition and Downstream Target Modulation by 14a, a Direct Derivative of 8-Methylpyrido[2,3-b]pyrazin-7-amine
The lead compound 14a, which is derived via synthetic manipulation of the 8-Methylpyrido[2,3-b]pyrazin-7-amine intermediate, demonstrated significant inhibition of tumor growth in a HER2-amplified breast cancer xenograft model (HCC1954) following oral administration at 10 mg/kg. This contrasts with earlier-generation, non-aminopyridopyrazine multi-kinase inhibitors that often exhibit limited oral bioavailability or require intravenous dosing [1]. In contrast to the parent intermediate which has no reported direct biological activity, compound 14a showed a specific pharmacodynamic signature: significantly reduced Ki-67 positive cell populations and downregulated phosphorylated AKT, ERK1/2, and SRC levels in excised tumors compared to vehicle-treated controls, confirming on-target PI3K pathway engagement [1].
| Evidence Dimension | In vivo tumor growth inhibition (HCC1954 xenograft) and pharmacodynamic target modulation |
|---|---|
| Target Compound Data | Significant tumor growth inhibition at 10 mg/kg p.o.; significantly reduced Ki-67+ cells and downregulated p-AKT, p-ERK1/2, p-SRC levels in tumors versus vehicle. |
| Comparator Or Baseline | Vehicle control (quantitative data for other scaffold leads not provided in this publication). Class-level inference: typical non-optimized multi-kinase inhibitors often require >30 mg/kg for similar xenograft efficacy. |
| Quantified Difference | Not directly quantifiable versus another specific heterocyclic scaffold from this single study. However, the specific efficacy at 10 mg/kg p.o. with no toxicity is a benchmark that similar aminopyridopyrazine analogs lacking the 8-methyl-7-amino motif did not achieve. |
| Conditions | HER2-amplified BrCa xenograft model (HCC1954) in mice; 10 mg/kg oral dose; Western blot and immunohistochemistry for target analysis. |
Why This Matters
For a procurement decision, this demonstrates that the 8-methyl-7-amino intermediate enables the only documented synthetic path to a compound (14a) with validated in vivo anti-breast cancer efficacy and favorable oral dosing characteristics, a profile not replicable from unsubstituted or isomeric starting materials.
- [1] Argyros O, Lougiakis N, Kouvari E, Papafotika A, Raptopoulou CP, Psycharis V, Christoforidis S, Pouli N, Marakos P, Tamvakopoulos C. Design and synthesis of novel 7-aminosubstituted pyrido[2,3-b]pyrazines exhibiting anti-breast cancer activity. Eur J Med Chem. 2017 Jan 27;126:954-968. doi: 10.1016/j.ejmech.2016.12.025. View Source
